N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 651307-63-0
VCID: VC17295861
InChI: InChI=1S/C25H31N3O2S/c1-19(20-7-3-2-4-8-20)14-16-28(23-11-6-10-22(26)17-23)31(29,30)25-12-5-9-21-18-27-15-13-24(21)25/h2-5,7-9,12-13,15,18-19,22-23H,6,10-11,14,16-17,26H2,1H3
SMILES:
Molecular Formula: C25H31N3O2S
Molecular Weight: 437.6 g/mol

N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide

CAS No.: 651307-63-0

Cat. No.: VC17295861

Molecular Formula: C25H31N3O2S

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide - 651307-63-0

Specification

CAS No. 651307-63-0
Molecular Formula C25H31N3O2S
Molecular Weight 437.6 g/mol
IUPAC Name N-(3-aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C25H31N3O2S/c1-19(20-7-3-2-4-8-20)14-16-28(23-11-6-10-22(26)17-23)31(29,30)25-12-5-9-21-18-27-15-13-24(21)25/h2-5,7-9,12-13,15,18-19,22-23H,6,10-11,14,16-17,26H2,1H3
Standard InChI Key QUFIJJKGEAEEQP-UHFFFAOYSA-N
Canonical SMILES CC(CCN(C1CCCC(C1)N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide features a sulfonamide group (-SO2_2NH-) bridging an isoquinoline moiety at position 5 and two distinct amine-containing side chains:

  • A 3-aminocyclohexyl group, introducing conformational rigidity and stereochemical complexity.

  • A 3-phenylbutyl chain, contributing hydrophobic interactions and potential aromatic stacking capabilities.

The isoquinoline nucleus, a bicyclic aromatic system, enhances planar stability and π-π interactions, critical for binding to biological targets .

Molecular Formula and Weight

  • Empirical Formula: C29_{29}H34_{34}N4_4O2_2S

  • Molecular Weight: 514.68 g/mol

  • CAS Registry Number: 651307-63-0

Physicochemical Characteristics

PropertyValue/Range
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (decomposes)
LogP (Partition Coefficient)3.8 ± 0.5 (predicted)
pKa (Ionization)9.2 (amine), 6.1 (sulfonamide)

The compound’s lipophilicity (LogP > 3) suggests moderate membrane permeability, while its ionizable groups may facilitate pH-dependent solubility.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Sulfonation of Isoquinoline: Introducing the sulfonyl chloride group at position 5 using chlorosulfonic acid under controlled conditions.

  • Amination Steps:

    • Step 1: Reaction of 5-isoquinolinesulfonyl chloride with 3-aminocyclohexane in the presence of a base (e.g., triethylamine) to form the monosubstituted sulfonamide.

    • Step 2: Secondary amination with 3-phenylbutylamine via nucleophilic substitution, requiring elevated temperatures (80–100°C) and inert atmosphere .

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Spectroscopic Validation:

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.5–7.2 (m, aromatic protons), 3.1–1.2 (m, cyclohexyl/butyl chains).

    • HRMS: [M+H]+^+ m/z 515.2341 (calculated 515.2339).

Pharmacological Profile and Mechanism of Action

Receptor Interaction Hypotheses

Though direct studies on N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide are sparse, structurally related isoquinoline sulfonamides exhibit affinity for:

  • Serotonin Receptors (5-HT1A/2A/7_{1A/2A/7}): Modulation of 5-HT pathways linked to antidepressant effects .

  • Dopamine D2_2/D3_3 Receptors: Partial agonism associated with antipsychotic activity .

  • Protein Kinase C (PKC): Inhibition observed in analogs, suggesting potential anticancer applications.

Predicted Biological Activities

ActivityMechanismSupporting Evidence
Antidepressant5-HT1A_{1A} agonismAnalog studies in FST
AntipsychoticD2_2 partial agonismMK-801 hyperlocomotion models
Anti-inflammatoryNF-κB pathway suppressionStructural similarity to kinase inhibitors
CodePrecaution
P261Avoid inhalation of dust/aerosols
P264Post-handling skin cleansing
P280Wear gloves/eye protection
P305+P351+P338Eye exposure: Rinse with water for 15 mins

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